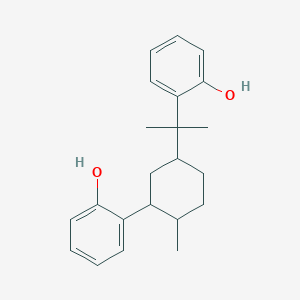![molecular formula C32H28CoN8Na2O10S2 B14431821 disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) CAS No. 75522-91-7](/img/structure/B14431821.png)
disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) is a complex compound that features a combination of organic and inorganic components. This compound is notable for its unique structure, which includes a diazenyl group, a sulfamoylphenolate moiety, and a cobalt ion. The presence of these functional groups and the metal ion endows the compound with distinctive chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) typically involves multiple steps, including the formation of the diazenyl group and the coordination of the cobalt ion. The general synthetic route can be summarized as follows:
Formation of the Diazenyl Group: This step involves the reaction of aniline with a suitable oxidizing agent to form the diazenyl intermediate. Common oxidizing agents include sodium nitrite in the presence of an acid.
Introduction of the Sulfamoylphenolate Moiety: The diazenyl intermediate is then reacted with a sulfamoylphenolate derivative under controlled conditions to form the desired organic ligand.
Coordination with Cobalt Ion: The final step involves the coordination of the organic ligand with a cobalt(2+) ion. This is typically achieved by reacting the ligand with a cobalt salt, such as cobalt chloride, in an aqueous or organic solvent.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo redox reactions due to the presence of the cobalt ion and the diazenyl group. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: The phenolate and sulfamoyl groups can participate in nucleophilic substitution reactions. Typical conditions involve the use of nucleophiles such as hydroxide ions or amines.
Coordination Reactions: The cobalt ion can form coordination complexes with other ligands, leading to the formation of new compounds with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: It is studied for its potential as a bioactive molecule, particularly in the context of its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases that involve oxidative stress.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) involves its ability to interact with various molecular targets. The cobalt ion plays a crucial role in mediating electron transfer processes, while the diazenyl and sulfamoylphenolate groups can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity and the generation of reactive oxygen species, which are important in both therapeutic and industrial contexts.
Comparaison Avec Des Composés Similaires
Disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) can be compared with other similar compounds, such as:
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: This compound also features a diazenyl group and is used in dye production.
Disodium 6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate: Similar in structure, this compound is used in various industrial applications due to its stability and color properties.
The uniqueness of disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) lies in its combination of functional groups and the presence of the cobalt ion, which imparts distinctive chemical and physical properties.
Propriétés
Numéro CAS |
75522-91-7 |
|---|---|
Formule moléculaire |
C32H28CoN8Na2O10S2 |
Poids moléculaire |
853.7 g/mol |
Nom IUPAC |
disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+) |
InChI |
InChI=1S/2C16H16N4O5S.Co.2Na/c2*1-10(21)15(16(23)18-11-5-3-2-4-6-11)20-19-13-9-12(26(17,24)25)7-8-14(13)22;;;/h2*2-9,21-22H,1H3,(H,18,23)(H2,17,24,25);;;/q;;+2;2*+1/p-4/b2*15-10-,20-19?;;; |
Clé InChI |
WVMJTILARGYEJA-JARQZRMMSA-J |
SMILES isomérique |
C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)N)[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Na+].[Co+2] |
SMILES canonique |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)S(=O)(=O)N)[O-])[O-].[Na+].[Na+].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


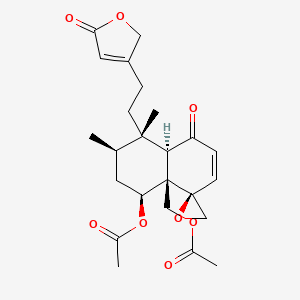
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
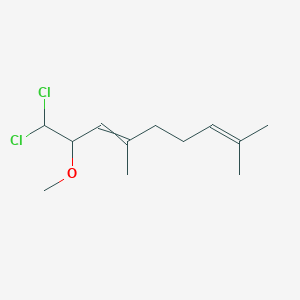
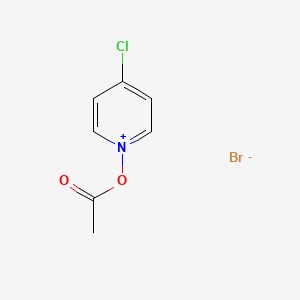
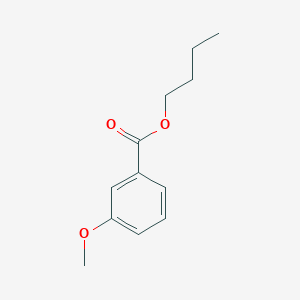

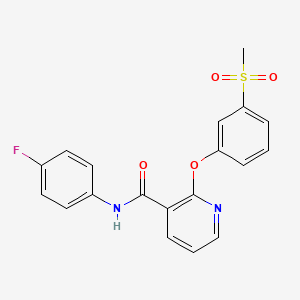

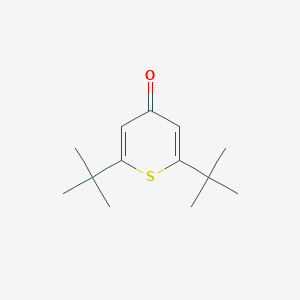
amino}butan-2-one](/img/structure/B14431802.png)

![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
